5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazol-3-amine with 4-methyl-1,3-thiazol-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of both thiazole and triazole rings contributes to its ability to inhibit the growth of various microorganisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of essential biochemical pathways, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methyl-1,3-thiazol-2-amine: Similar structure but lacks the triazole ring.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but has different functional groups.
Uniqueness
The uniqueness of 5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine lies in its combination of thiazole and triazole rings, which imparts distinct biological activities and chemical reactivity. This dual-ring structure makes it a valuable compound in various fields of research and industry .
Biological Activity
5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C6H6BrN5S with a molecular weight of approximately 260.11 g/mol. The presence of bromine and thiazole moieties contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents . Research indicates that thiazole-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown promising IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating potent cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Proteins : It interacts with proteins involved in cell cycle regulation and apoptosis. For example, it has been observed to inhibit Bcl-2 proteins, which are crucial for cancer cell survival .
- Molecular Dynamics : Molecular dynamics simulations have revealed that the compound primarily interacts with target proteins through hydrophobic contacts and limited hydrogen bonding .
- Induction of Multipolar Spindles : In centrosome-amplified cancer cells, treatment with this compound can lead to the formation of multipolar mitotic spindles, ultimately resulting in cell death .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and the substitution pattern on the phenyl ring significantly influence the biological activity:
Modification Type | Effect on Activity |
---|---|
Bromine Substitution | Enhances cytotoxicity |
Methyl Group at Position 4 | Increases interaction with target proteins |
Thiazole Ring Modifications | Essential for maintaining anticancer properties |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Cytotoxicity : A recent study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, with this compound being one of the most potent .
- Mechanistic Insights : Another research article provided insights into how this compound induces apoptosis in cancer cells through mitochondrial pathways .
- Comparative Analysis : In a comparative study involving multiple thiazole derivatives, this compound showed superior activity compared to standard chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C7H8BrN5S |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
5-bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8BrN5S/c1-4-3-14-5(10-4)2-13-6(8)11-7(9)12-13/h3H,2H2,1H3,(H2,9,12) |
InChI Key |
HKRPXYIKCBFENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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